

# An In-depth Technical Guide to Bromodifluoroacetic Acid (CAS 354-08-5)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bromodifluoroacetic acid

Cat. No.: B1273107

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Bromodifluoroacetic acid (CAS 354-08-5) is a halogenated carboxylic acid of significant interest in the fields of pharmaceutical and agrochemical development. Its utility as a synthetic intermediate for the introduction of the difluoromethyl moiety into organic molecules has led to its application in the creation of novel compounds with enhanced metabolic stability and bioactivity. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of Bromodifluoroacetic acid, with a focus on detailed experimental protocols and mechanistic understanding.

## Chemical and Physical Properties

Bromodifluoroacetic acid is a colorless solid or liquid, depending on the ambient temperature, with a pungent odor.[1] It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[2] The presence of the difluoromethylene group in its structure imparts unique chemical properties that are leveraged in organic synthesis.[2]

Table 1: Physical and Chemical Properties of Bromodifluoroacetic Acid

Property	Value	Source
CAS Number	354-08-5	[3]
Molecular Formula	C <sub>2</sub> HBrF <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	174.93 g/mol	[3][4]
Appearance	Colorless solid (<40°C) or liquid (>40°C)	[1]
Melting Point	40 °C	N/A
Boiling Point	134 °C	N/A
Density	~2.178 g/cm <sup>3</sup>	N/A
Purity	≥97%	N/A

Table 2: Hazard Identification

Hazard Statement	Classification	Source
H302	Harmful if swallowed	[4]
H312	Harmful in contact with skin	[4]
H314	Causes severe skin burns and eye damage	[4]
H332	Harmful if inhaled	[4]

## Discovery and Synthesis

While a definitive historical account of the initial discovery of Bromodifluoroacetic acid is not readily available in the searched literature, its development is intrinsically linked to the advancement of organofluorine chemistry. Various synthetic methods have been developed and patented over the years to improve yield, safety, and cost-effectiveness.

## Experimental Protocols for Synthesis

Several methods for the preparation of Bromodifluoroacetic acid and its esters have been reported. Below are detailed protocols based on patented methodologies.

#### Protocol 1: Synthesis from 1,1-Difluoro-1,2-dibromodihaloethane

This method involves the conversion of a 1,1-difluoro-1,2-dibromodihaloethane with oleum to produce a bromodifluoroacetyl halide, which is then hydrolyzed to the carboxylic acid.[\[5\]](#)[\[6\]](#)

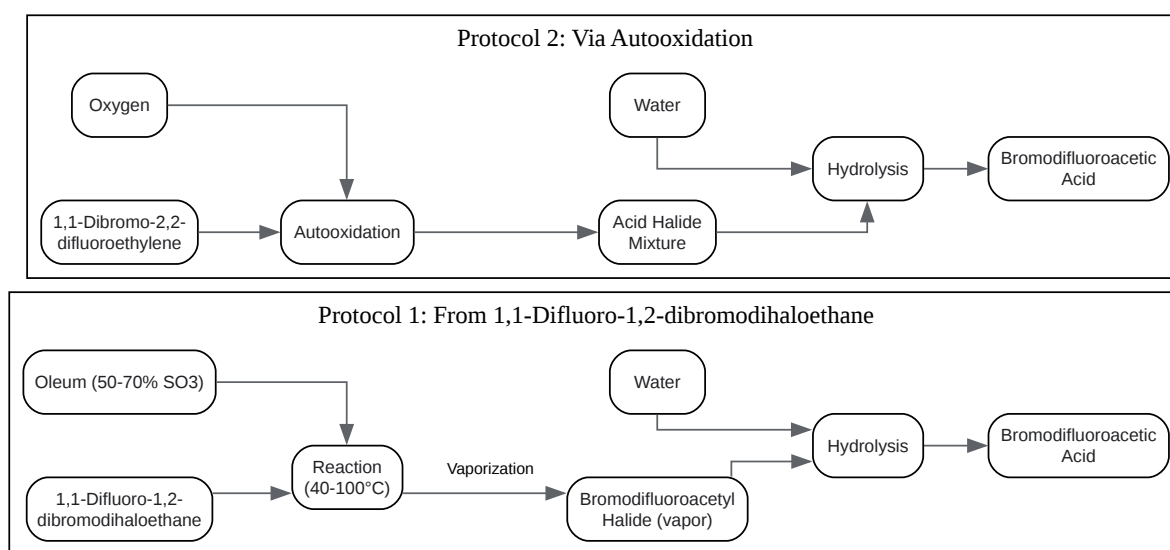
- Step 1: Conversion to Bromodifluoroacetyl Halide.
  - A 1,1-difluoro-1,2-dibromodihaloethane (e.g.,  $\text{CF}_2\text{BrCBr}_3$  or  $\text{CF}_2\text{BrCBrCl}_2$ ) is reacted with oleum (50-70%  $\text{SO}_3$ ) at a temperature between  $40^\circ\text{C}$  and  $100^\circ\text{C}$ .[\[6\]](#)
  - The molar ratio of  $\text{SO}_3$  to the starting haloethane should be between 1 and 4.[\[6\]](#)
  - The resulting bromodifluoroacetyl halide ( $\text{CF}_2\text{BrC(O)Z}$ , where Z is Br or Cl) is continuously vaporized and extracted from the reaction medium.[\[6\]](#)
- Step 2: Hydrolysis to Bromodifluoroacetic Acid.
  - The collected bromodifluoroacetyl halide vapor is brought into contact with water.[\[5\]](#)
  - The resulting Bromodifluoroacetic acid can be extracted using a suitable solvent, such as an ester, and then purified by distillation.[\[5\]](#)

#### Protocol 2: Synthesis via Autooxidation of 1,1-Dibromo-2,2-difluoroethylene

This method involves the oxidation of 1,1-dibromo-2,2-difluoroethylene ( $\text{CF}_2=\text{CBr}_2$ ).[\[5\]](#)

- Step 1: Preparation of 1,1-Dibromo-2,2-difluoroethylene.
  - This precursor can be synthesized from vinylidene fluoride ( $\text{CF}_2=\text{CH}_2$ ) through bromination followed by dehydrobromination.[\[5\]](#)
- Step 2: Autooxidation.
  - The autooxidation of  $\text{CF}_2=\text{CBr}_2$  with oxygen leads to a mixture of bromodifluoroacetyl bromide and dibromofluoroacetyl fluoride.[\[5\]](#)

- Step 3: Hydrolysis.
  - The resulting acid halide mixture is then hydrolyzed with water to yield Bromodifluoroacetic acid.



[Click to download full resolution via product page](#)

**Figure 1:** Synthetic Workflows for Bromodifluoroacetic Acid.

## Applications in Organic Synthesis

Bromodifluoroacetic acid and its derivatives are valuable reagents in organic synthesis, primarily for the introduction of the difluoromethylene (-CF<sub>2</sub>-) group.

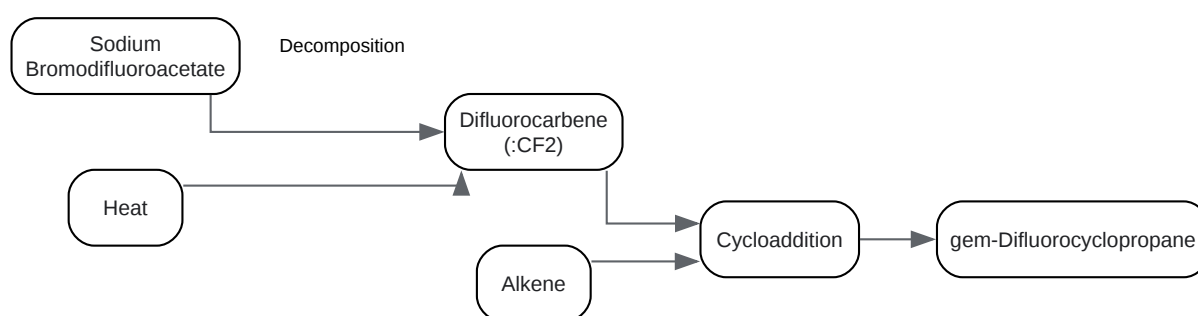
## Difluorocarbene Source

The sodium salt of Bromodifluoroacetic acid, sodium bromodifluoroacetate (BrCF<sub>2</sub>CO<sub>2</sub>Na), serves as an efficient precursor for the generation of difluorocarbene (:CF<sub>2</sub>).<sup>[7]</sup> This reaction typically proceeds under mild conditions and offers advantages over the more commonly used

sodium chlorodifluoroacetate, such as lower reaction temperatures and non-hygroscopic properties.[7]

#### Experimental Protocol: Synthesis of gem-Difluorocyclopropanes

- Reagents: Alkene, sodium bromodifluoroacetate, and a suitable solvent (e.g., diglyme).
- Procedure:
  - A mixture of the alkene and sodium bromodifluoroacetate in the solvent is heated.
  - The sodium salt decomposes to generate difluorocarbene, which then undergoes a cycloaddition reaction with the alkene to form the corresponding gem-difluorocyclopropane.[7]



[Click to download full resolution via product page](#)

**Figure 2:** Application in gem-Difluorocyclopropane Synthesis.

## Difluoroalkylation Reactions

Derivatives of Bromodifluoroacetic acid, such as ethyl bromodifluoroacetate, are used as electrophilic reagents for difluoroalkylation.[8] Copper-catalyzed reactions involving these reagents have been developed for the formation of C-C bonds, providing routes to various difluoroalkylated compounds.[9] For example, copper-catalyzed coupling with alkenyl boronates yields gem-difluorinated allyl acetates.[8]

## Conclusion

Bromodifluoroacetic acid is a key building block in modern organofluorine chemistry. Its synthesis has been optimized through various patented methods, and its utility in introducing the difluoromethyl group is well-established. For researchers and professionals in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound is crucial for the design and synthesis of novel molecules with desired properties. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for the practical application of Bromodifluoroacetic acid in the laboratory.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. BROMODIFLUOROACETIC ACID | 354-08-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-2,2-difluoroacetic acid | C<sub>2</sub>HBrF<sub>2</sub>O<sub>2</sub> | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 6. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]
- 7. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 8. Ethyl bromodifluoroacetate - Enamine [enamine.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bromodifluoroacetic Acid (CAS 354-08-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273107#cas-number-354-08-5-properties-and-discovery]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)